molecular formula C20H18N2O2S B2817194 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide CAS No. 868674-71-9

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

Cat. No. B2817194
CAS RN: 868674-71-9
M. Wt: 350.44
InChI Key: JURHOXLIOBKYDG-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide involves complex chemical reactions. The process may involve custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays.


Molecular Structure Analysis

The molecular structure of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide is complex . The molecular formula is C19H16N2O2S.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Researchers are exploring its efficacy against various types of cancer, including breast, lung, and colon cancers .

Neuroprotective Agents

Studies have indicated that F1816-1172 may have neuroprotective properties. It can potentially protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments aimed at slowing down or preventing the progression of these diseases .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting the cell membrane integrity of these microorganisms, making it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

F1816-1172 has been studied for its ability to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit tyrosine kinases, which are implicated in cancer and other diseases. This makes it a valuable tool in drug discovery and development for targeting specific enzymes.

These applications highlight the versatility and potential of F1816-1172 in various fields of scientific research. If you have any specific area you would like to explore further, feel free to let me know!

Anticancer Research Neuroprotective Agents Antimicrobial Activity : Anti-inflammatory Properties : Antioxidant Potential : Enzyme Inhibition

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-14-22-19-16(24-2)10-7-11-17(19)25-20(22)21-18(23)13-12-15-8-5-4-6-9-15/h1,4-11H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURHOXLIOBKYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)CCC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenylpropanamide

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